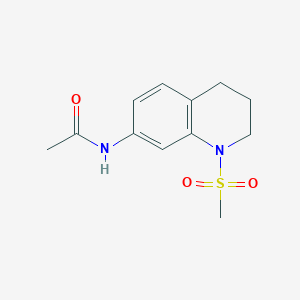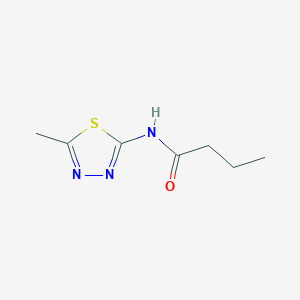![molecular formula C15H11N5O3 B6513228 (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide CAS No. 1795143-03-1](/img/structure/B6513228.png)
(2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide, also known as PFCA, is a novel chromene-based compound with promising biological properties. PFCA was first synthesized in the laboratory in 2017 and has since become a focus of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
(2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been studied for its potential anti-inflammatory, antioxidant, and antimicrobial properties. In biochemistry, (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been studied for its potential applications in enzyme inhibition and DNA binding. In pharmacology, (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been studied for its potential as an anti-cancer agent.
Mechanism of Action
The exact mechanism of action of (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide is currently unknown. However, it is believed that (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It is also believed that (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide may bind to DNA in order to inhibit gene expression and cell proliferation.
Biochemical and Physiological Effects
In vitro studies have shown that (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has anti-inflammatory, antioxidant, and antimicrobial properties. In addition, (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, and to bind to DNA in order to inhibit gene expression and cell proliferation.
Advantages and Limitations for Laboratory Experiments
The main advantage of using (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide in laboratory experiments is that it is a novel chromene-based compound with promising biological properties. The main limitation of using (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide in laboratory experiments is that its exact mechanism of action is still unknown, which can make it difficult to accurately assess the effects of (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide on biological systems.
Future Directions
The following are some potential future directions for research on (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide:
1. Investigating the exact mechanism of action of (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide in order to better understand its potential applications in medicinal chemistry, biochemistry, and pharmacology.
2. Studying the effects of (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide on other enzymes and proteins in order to further understand its potential applications in medicinal chemistry, biochemistry, and pharmacology.
3. Investigating the effects of (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide on gene expression and cell proliferation in order to further understand its potential applications in medicinal chemistry, biochemistry, and pharmacology.
4. Conducting in vivo studies to assess the potential therapeutic effects of (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide on various diseases and conditions.
5. Investigating the effects of (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide on other biological systems, such as the immune system, in order to further understand its potential applications in medicinal chemistry, biochemistry, and pharmacology.
6. Developing new synthetic methods for the synthesis of (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide in order to make it more accessible for research purposes.
7. Investigating the potential toxicity of (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide in order to assess its safety for use in humans and other animals.
Conclusion
In conclusion, (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide, or (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide, is a novel chromene-based compound with promising biological properties. (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide can be synthesized using a two-step reaction and has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In vitro studies have shown that (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide has anti-inflammatory, antioxidant, and antimicrobial properties, and that it can inhibit the activity of certain enzymes and bind to DNA in order to inhibit gene expression and cell proliferation. Potential future directions for research on (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide include further investigations into its mechanism of action, effects on other enzymes and proteins, gene expression and cell proliferation, therapeutic effects, and toxicity.
Synthesis Methods
(2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide can be synthesized using a two-step reaction. In the first step, 2,3-dihydro-2H-chromene-3-carboxylic acid is reacted with pyrazine-2-carboxaldehyde in the presence of anhydrous sodium acetate to form a Schiff base. In the second step, this Schiff base is then reacted with formamide to form (2Z)-2-{[(pyrazin-2-yl)formamido]imino}-2H-chromene-3-carboxamide.
properties
IUPAC Name |
N-[(Z)-(3-carbamoylchromen-2-ylidene)amino]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O3/c16-13(21)10-7-9-3-1-2-4-12(9)23-15(10)20-19-14(22)11-8-17-5-6-18-11/h1-8H,(H2,16,21)(H,19,22)/b20-15- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLFKPJFJWIHBS-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=NC=CN=C3)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N/NC(=O)C3=NC=CN=C3)/O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B6513160.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6513171.png)
![N-(3-chloro-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B6513173.png)
![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6513192.png)
![2-fluoro-N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B6513197.png)
![N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}cyclohexanecarboxamide](/img/structure/B6513201.png)
![2-[2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-amido]benzoic acid](/img/structure/B6513213.png)
![1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6513215.png)


![(2Z)-2-{[(pyridin-2-yl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6513225.png)
![N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513234.png)